molecular formula C23H27N3O3S2 B2510330 4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 941925-52-6

4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2510330
CAS No.: 941925-52-6
M. Wt: 457.61
InChI Key: LLORPQIWGIWROY-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a benzenesulfonyl group, a benzothiazole moiety, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclization reactions involving ortho-aminothiophenol and appropriate aldehydes or ketones.

    Introduction of the Piperazine Ring: The benzothiazole intermediate can be reacted with piperazine under suitable conditions.

    Attachment of the Benzenesulfonyl Group: This step involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.

    Formation of the Final Compound: The final step involves linking the piperazine-benzothiazole intermediate with a butanone derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the butanone moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one would depend on its specific biological target. Generally, compounds with similar structures may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-1-[4-(benzothiazol-2-yl)piperazin-1-yl]butan-1-one
  • 4-(benzenesulfonyl)-1-[4-(5-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Uniqueness

The presence of the 5,7-dimethyl groups on the benzothiazole ring may confer unique properties to the compound, such as increased lipophilicity or altered binding affinity to biological targets.

Properties

IUPAC Name

4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-17-15-18(2)22-20(16-17)24-23(30-22)26-12-10-25(11-13-26)21(27)9-6-14-31(28,29)19-7-4-3-5-8-19/h3-5,7-8,15-16H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLORPQIWGIWROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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